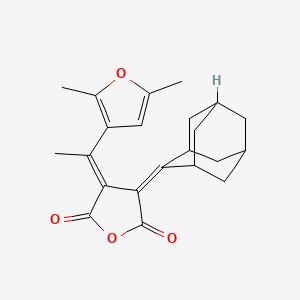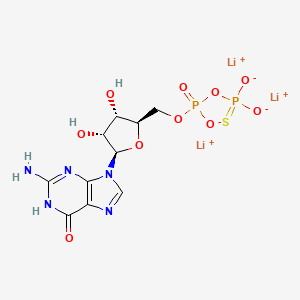![molecular formula C10H10 B3069540 3-乙烯基双环[4.2.0]辛-1,3,5-三烯 CAS No. 99717-87-0](/img/structure/B3069540.png)
3-乙烯基双环[4.2.0]辛-1,3,5-三烯
描述
3-Vinylbicyclo[4.2.0]octa-1,3,5-triene is a chemical compound with the molecular formula C10H10 . It is used for research purposes and is not suitable for use as a food, medicine, or household item .
Molecular Structure Analysis
The molecular structure of 3-Vinylbicyclo[4.2.0]octa-1,3,5-triene consists of a bicyclic system with a vinyl group attached . The exact 3D structure can be viewed using specific software .科学研究应用
Catalyst in Chemical Reactions
The compound is used in the preparation of a range of tetraaryl-substituted bicyclo [4.2.0]octa-1,5,7-trienes using a one-pot procedure starting from terminal aryl alkynes and catalysed by a rhodium (I) complex . This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .
Pharmaceutical Testing
3-Vinylbicyclo[4.2.0]octa-1,3,5-triene is used in pharmaceutical testing as a high-quality reference standard . It provides accurate results in pharmaceutical testing, ensuring the safety and efficacy of drugs .
Cationic Copolymerization
4-Vinylbenzocyclobutene is used in the cationic copolymerization with isobutylene . The laws of copolymerization were investigated by changing the feed quantities of 4-VBCB. The molecular weight of the copolymer decreased, and its molecular weight distribution (MWD) increased with increasing 4-VBCB content .
Thermal Properties Study
The thermal properties of the copolymers were studied by solid-phase heating and crosslinking . After crosslinking, the decomposition and glass transition temperatures (Tg) of the copolymer increased .
Material Science
4-Vinylbenzocyclobutene based materials offer several superiorities in several specific applications, such as microelectronic applications, optic applications, electrical applications, etc . Varying the structures and properties of 4-VBCB building blocks and constructing methods would afford materials with tunable or attractive properties and performance .
Reactive Oligomers
4-VBCB is generally used as a reactive functional group, which acts as active sites for cross-linking reactions . Taking poly (styrene-r-4-VBCB) as an example, the crosslinking structure is composed of cyclic and linear structure .
作用机制
Target of Action
Unfortunately, the specific targets of 3-Vinylbicyclo[42This compound is primarily used in research and has been used in pharmaceutical testing
Mode of Action
The mode of action of 4-vinylbenzocyclobutene involves its unique molecular structure. The compound contains a four-membered ring structure, which can transform into a reactive o-quinodimethane, also known as o-xylylene, upon heating at around 200°C . This reactive species readily undergoes inter- and intramolecular Diels-Alder reactions with various dienophiles to produce polycyclic compounds with high stability .
Biochemical Pathways
The compound’s ability to undergo electrocyclic rearrangement and diels-alder reactions suggests that it may influence pathways involving these types of chemical reactions .
Pharmacokinetics
For instance, it has been suggested that the compound has low gastrointestinal absorption and is BBB permeant . . These properties may impact the compound’s bioavailability and its effects in the body.
Result of Action
Its ability to undergo electrocyclic rearrangement and diels-alder reactions suggests that it may induce structural changes in molecules and potentially affect cellular processes .
Action Environment
The action of 4-vinylbenzocyclobutene is influenced by environmental factors such as temperature. The compound is stable at room temperature but undergoes an electrocyclic rearrangement at elevated temperatures (>200°C) to form a highly reactive o-quinodimethane . This suggests that the compound’s action, efficacy, and stability may be influenced by the temperature of its environment.
安全和危害
属性
IUPAC Name |
3-ethenylbicyclo[4.2.0]octa-1(6),2,4-triene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-2-8-3-4-9-5-6-10(9)7-8/h2-4,7H,1,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGDMPJDZKDHEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=C(CC2)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99717-87-0 | |
| Record name | 3-Ethenyl(bicyclo[4.2.0]-octa-1,3,5-triene) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-vinylbenzocyclobutene unique as a monomer?
A1: 4-Vinylbenzocyclobutene possesses a unique combination of a vinyl group capable of polymerization and a benzocyclobutene ring that can undergo ring-opening metathesis polymerization (ROMP) or thermally induced ring-opening polymerization. [, , ] This dual functionality allows for the creation of diverse polymer architectures and properties.
Q2: How is 4-vinylbenzocyclobutene typically polymerized?
A2: 4-Vinylbenzocyclobutene can be polymerized via various methods, including:
- Free radical polymerization: This method allows for the synthesis of random copolymers with other vinyl monomers like styrene. [, ]
- Living anionic polymerization: This technique provides excellent control over molecular weight and allows for the synthesis of block copolymers. []
- Thermal ring-opening polymerization: This method utilizes the benzocyclobutene ring to create crosslinked polymer networks. [, , ]
Q3: What are the key properties of poly(4-vinylbenzocyclobutene) and its copolymers?
A3: Poly(4-vinylbenzocyclobutene) and its copolymers exhibit several desirable properties, including:
- High thermal stability: The cured polymers generally demonstrate decomposition temperatures above 370°C. [, , ]
- Low dielectric constant: This property makes them attractive for microelectronic applications. [, ]
- Good film-forming properties: The polymers can form smooth and uniform films, as evidenced by Atomic Force Microscopy (AFM) studies. [, ]
- Tunable properties: By adjusting the copolymer composition and polymerization method, properties like glass transition temperature (Tg) and mechanical strength can be tailored for specific applications. [, ]
Q4: Can the properties of poly(4-vinylbenzocyclobutene) be further modified after polymerization?
A4: Yes, the presence of the benzocyclobutene ring in the polymer backbone enables post-polymerization modifications. For instance, Diels-Alder reactions with dienophiles like maleimides or maleic anhydride can be employed to alter the polymer's solubility, Tg, and thermal stability. []
Q5: What are some potential applications of 4-vinylbenzocyclobutene-based polymers?
A5: 4-Vinylbenzocyclobutene-based polymers have shown promise in various fields, including:
- Microelectronics: As low dielectric constant materials for high-frequency applications. [, ]
- Membranes: For ultrafiltration applications, leveraging their tunable pore size and stability. []
- Biomedical applications: As components in biocompatible and mechanically robust materials for devices like prosthetic heart valves. []
- Drug delivery: Core-crosslinked star-shaped polymers synthesized from 4-vinylbenzocyclobutene-containing block copolymers show potential as drug delivery vehicles. []
Q6: Are there any computational studies on 4-vinylbenzocyclobutene and its polymers?
A6: Yes, computational chemistry techniques like Molecular Dynamics simulations have been used to study the effect of copolymer composition on the properties of poly(4-vinylbenzocyclobutene-co-styrene). [] These studies provide valuable insights into the structure-property relationships of these polymers.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(R)-3,3'-bis(4-Methoxyphenyl)-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B3069459.png)


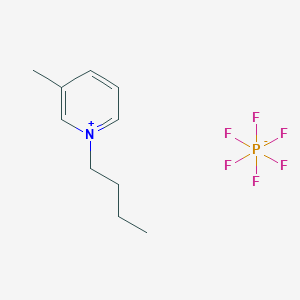
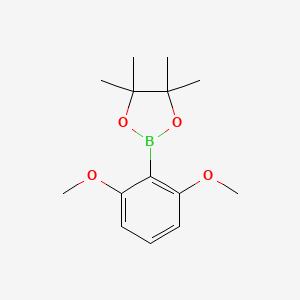
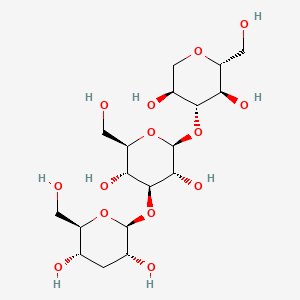
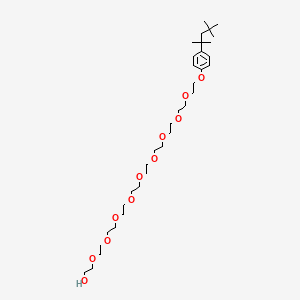


![(11bS)-4-Hydroxy-26-di-1-naphthalenyl-4-oxide-dinaphtho[21-d:1'2'-f][132]dioxaphosphepin](/img/structure/B3069517.png)
